4-((2,5-Dibromophenyl)sulfonyl)morpholine
Overview
Description
Preparation Methods
The synthesis of 4-((2,5-Dibromophenyl)sulfonyl)morpholine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((2,5-Dibromophenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and morpholine derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((2,5-Dibromophenyl)sulfonyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4-((2,5-Dibromophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-((2,5-Dibromophenyl)sulfonyl)morpholine include:
- 4-((2,4-Dibromophenyl)sulfonyl)morpholine
- 4-((2,6-Dibromophenyl)sulfonyl)morpholine
- 4-((2,5-Dichlorophenyl)sulfonyl)morpholine
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,5-dibromophenyl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOOIVZNXLOPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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